molecular formula C26H28FNO B033839 N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine CAS No. 110465-94-6

N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine

Cat. No. B033839
M. Wt: 389.5 g/mol
InChI Key: NFQSXHWEYRYXTD-LHLOQNFPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine, commonly known as EFV, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. EFV has been shown to be highly effective in suppressing viral replication and reducing the viral load in patients with HIV.

Mechanism Of Action

EFV works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. By inhibiting the reverse transcriptase enzyme, EFV prevents the virus from replicating and reduces the viral load in the patient.

Biochemical And Physiological Effects

EFV has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain cytokines, such as interleukin-2 and interferon-gamma, which are important in the immune response to viral infections. EFV has also been shown to have an effect on the lipid metabolism of patients, with some studies reporting an increase in serum cholesterol and triglyceride levels in patients taking EFV.

Advantages And Limitations For Lab Experiments

EFV has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. EFV has also been extensively studied for its efficacy in the treatment of HIV infection, making it a well-characterized compound for use in lab experiments. However, EFV also has some limitations for lab experiments. It has been shown to have a number of side effects in patients, which may limit its use in certain experiments. Additionally, EFV may not be effective against all strains of HIV, which may limit its use in certain studies.

Future Directions

There are a number of future directions for research on EFV. One area of research is the development of new N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamines with improved efficacy and reduced side effects. Another area of research is the investigation of the potential use of EFV in the treatment of other viral infections, such as hepatitis B and C. Additionally, there is ongoing research on the mechanisms of resistance to EFV and other N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamines, which may lead to the development of new treatment strategies for HIV infection.

Synthesis Methods

EFV is synthesized using a multi-step process that involves the reaction of 4-(4-fluorophenyl)-2-butanone with ethylamine to form 4-(4-fluorophenyl)-2-butenenitrile. The nitrile is then reduced to the corresponding amine, which is further reacted with 4-(2-bromoethoxy)phenol to form EFV.

Scientific Research Applications

EFV has been extensively studied for its efficacy in the treatment of HIV infection. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in patients with HIV. EFV is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.

properties

CAS RN

110465-94-6

Product Name

N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine

Molecular Formula

C26H28FNO

Molecular Weight

389.5 g/mol

IUPAC Name

N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine

InChI

InChI=1S/C26H28FNO/c1-3-28(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(27)15-11-22/h5-17,20H,3-4,18-19H2,1-2H3/b26-20+

InChI Key

NFQSXHWEYRYXTD-LHLOQNFPSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)F

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F

synonyms

1-(4-fluorophenyl)-1-(4-(2-N,N-diethylamino)ethoxy)phenyl-2-phenylethylene
1-FDEPCP
fluoro-clomiphene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.